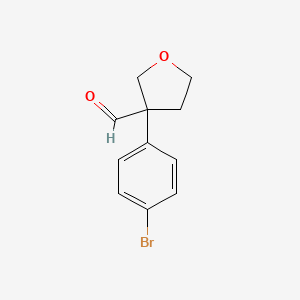
3-(4-溴苯基)氧茂喃-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C11H11BrO2. It is a versatile material used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. The compound features a bromophenyl group attached to an oxolane ring, which is further connected to a carbaldehyde functional group.
科学研究应用
3-(4-Bromophenyl)oxolane-3-carbaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications.
准备方法
The synthesis of 3-(4-Bromophenyl)oxolane-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with an appropriate oxolane derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 4-bromobenzaldehyde reacts with a Grignard reagent derived from oxolane, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-(4-Bromophenyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions such as nucleophilic substitution.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 3-(4-Bromophenyl)oxolane-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, through its functional groups. The bromophenyl group and the aldehyde functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
3-(4-Bromophenyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
3-(4-Chlorophenyl)oxolane-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
3-(4-Bromophenyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of oxolane, which can influence its chemical properties and reactivity.
The uniqueness of 3-(4-Bromophenyl)oxolane-3-carbaldehyde lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.
属性
IUPAC Name |
3-(4-bromophenyl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWFRQGRHWKEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
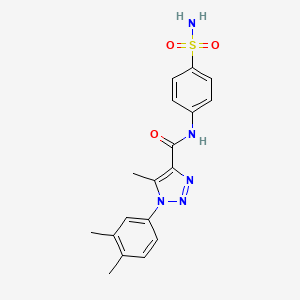
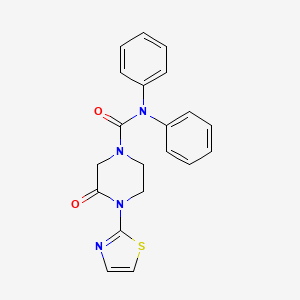
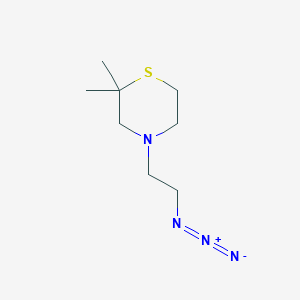
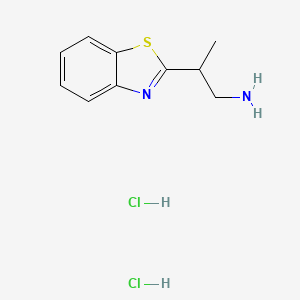
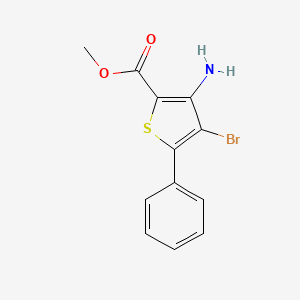
![N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
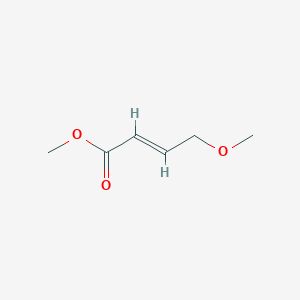
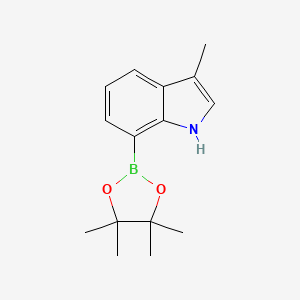

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)
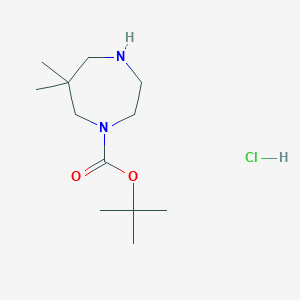
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
